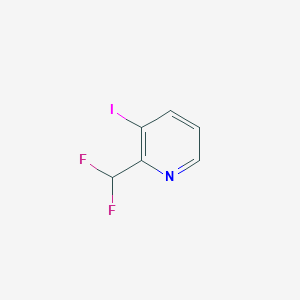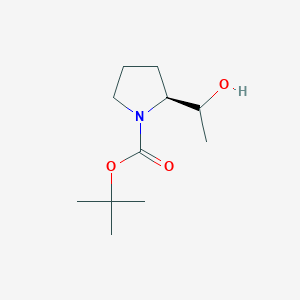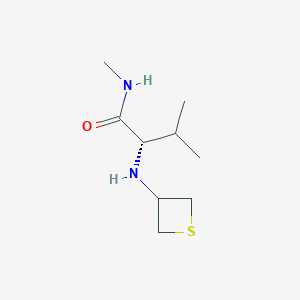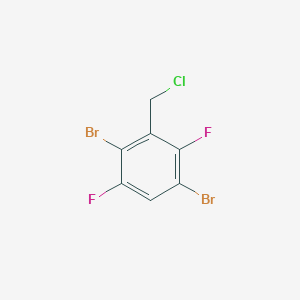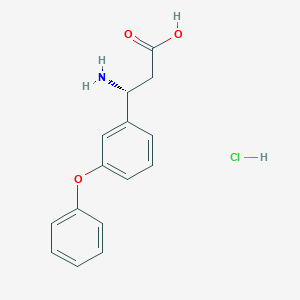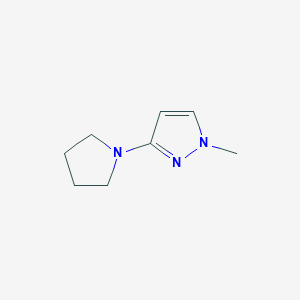
1-Methyl-3-(pyrrolidin-1-yl)-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-3-(pyrrolidin-1-yl)-1H-pyrazole is a heterocyclic compound that features a pyrazole ring substituted with a methyl group at the 1-position and a pyrrolidinyl group at the 3-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-3-(pyrrolidin-1-yl)-1H-pyrazole typically involves the reaction of 3-chloropyrazole with pyrrolidine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Methyl-3-(pyrrolidin-1-yl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidinyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Reduced derivatives with altered functional groups.
Substitution: New compounds with different substituents replacing the pyrrolidinyl group.
Wissenschaftliche Forschungsanwendungen
1-Methyl-3-(pyrrolidin-1-yl)-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-Methyl-3-(pyrrolidin-1-yl)-1H-pyrazole is not fully understood. it is believed to interact with specific molecular targets and pathways, depending on its application. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity and leading to various physiological effects.
Vergleich Mit ähnlichen Verbindungen
Pyrrolidine: A cyclic secondary amine with a similar pyrrolidinyl group.
Pyrazole: The parent compound without the methyl and pyrrolidinyl substitutions.
1-Methyl-3-(piperidin-1-yl)-1H-pyrazole: A structurally similar compound with a piperidinyl group instead of a pyrrolidinyl group.
Uniqueness: 1-Methyl-3-(pyrrolidin-1-yl)-1H-pyrazole is unique due to the specific combination of the pyrazole ring with the pyrrolidinyl and methyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C8H13N3 |
|---|---|
Molekulargewicht |
151.21 g/mol |
IUPAC-Name |
1-methyl-3-pyrrolidin-1-ylpyrazole |
InChI |
InChI=1S/C8H13N3/c1-10-7-4-8(9-10)11-5-2-3-6-11/h4,7H,2-3,5-6H2,1H3 |
InChI-Schlüssel |
DYELXTCEMXPWLB-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=CC(=N1)N2CCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



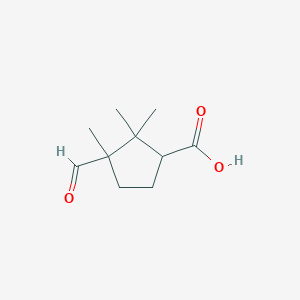
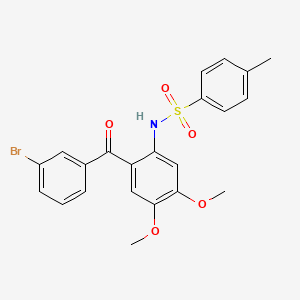
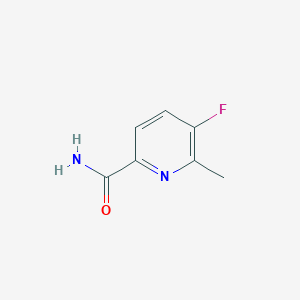
![Ethyl 9-oxo-3-oxabicyclo[3.3.1]nonane-7-carboxylate](/img/structure/B13003102.png)
![tert-butyl N-[1-oxo-1-(piperazin-1-yl)butan-2-yl]carbamate](/img/structure/B13003105.png)
